Product packaging for Carbamide derivative 20(Cat. No.:)

Carbamide derivative 20

Cat. No.: B10833240
M. Wt: 487.9 g/mol
InChI Key: ORNWLDOEVOUMBW-UHFFFAOYSA-N
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Description

Carbamide Derivative 20 is a synthetic organic compound belonging to the versatile and highly relevant class of carbamide (urea) derivatives. The carbamide functional group is a cornerstone of modern medicinal chemistry, prized for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug design . These compounds are characterized by their chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond, making them excellent candidates for developing enzyme inhibitors and receptor modulators . Research into carbamide derivatives spans numerous therapeutic areas, including the development of anticancer, antibacterial, anticonvulsant, and antidiabetic agents . In particular, unsymmetrical carbamide derivatives that combine aliphatic and aromatic moieties have demonstrated significant antimicrobial and anti-proliferative activities in recent studies, highlighting their continued importance in discovering new bioactive molecules . The conformational properties of the urea moiety allow it to act as a key structural element in foldamers and peptidomimetics, facilitating the creation of compounds with defined three-dimensional architectures for targeted biological interactions . This compound is supplied as a high-purity compound to support these advanced research applications. It is intended for use in laboratory research exclusively and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17ClF3N5O2 B10833240 Carbamide derivative 20

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H17ClF3N5O2

Molecular Weight

487.9 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[[8-(methylamino)-1,7-naphthyridin-4-yl]oxy]phenyl]urea

InChI

InChI=1S/C23H17ClF3N5O2/c1-28-21-20-16(8-10-30-21)19(9-11-29-20)34-15-5-2-13(3-6-15)31-22(33)32-14-4-7-18(24)17(12-14)23(25,26)27/h2-12H,1H3,(H,28,30)(H2,31,32,33)

InChI Key

ORNWLDOEVOUMBW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC2=C(C=CN=C21)OC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Carbamide Derivatives

Classical and Modern Synthesis Approaches for the Carbamide Moiety

The construction of the carbamide (urea) functional group in N-phenylmorpholine-4-carboxamide can be achieved through a variety of synthetic protocols, ranging from classical methods to modern catalytic systems.

Phosgene (B1210022) and Phosgene Equivalent-Mediated Protocols

The reaction of amines with phosgene or its safer equivalents, such as triphosgene (B27547) and N,N'-carbonyldiimidazole (CDI), represents a traditional and versatile method for synthesizing ureas. asianpubs.orgnih.gov This approach typically proceeds through the in-situ formation of an isocyanate intermediate. For the synthesis of N-phenylmorpholine-4-carboxamide, this would involve the reaction of morpholine (B109124) with phosgene or a phosgene equivalent to generate a morpholine-4-carbonyl chloride intermediate, which would then react with aniline (B41778). Alternatively, aniline could be converted to phenyl isocyanate using these reagents, followed by a reaction with morpholine. asianpubs.org The use of phosgene itself is often avoided due to its high toxicity, leading to the preference for solid, easier-to-handle equivalents like triphosgene. asianpubs.orgnih.gov Bifunctional N-methylhydroxamate-isocyanate linkers have been successfully prepared from amine salts using biphasic reaction conditions with phosgene and sodium bicarbonate. nih.gov

Isocyanate-Based Coupling Strategies

Isocyanate-based coupling is a highly effective and widely used strategy for the synthesis of unsymmetrical carbamide derivatives. This method involves the direct reaction of an isocyanate with a primary or secondary amine. conicet.gov.ar The synthesis of N-phenylmorpholine-4-carboxamide (designated as compound 20 in a recent study) was achieved through such a protocol. nih.gov Specifically, the reaction of phenyl isocyanate with morpholine in acetonitrile (B52724) solvent afforded the target compound in good yield. nih.gov This approach is favored for its operational simplicity and the commercial availability of a wide range of isocyanate precursors. nih.gov The reaction is often exothermic and may require temperature control to ensure high yields. conicet.gov.ar

A facile and robust protocol for synthesizing unsymmetrical carbamide derivatives involves the reaction of secondary aliphatic amines with isocyanate derivatives in acetonitrile, resulting in good to excellent yields. nih.gov The purity and chemical structures of the synthesized compounds are typically validated using methods like IR, mass spectrometry, NMR spectra, and elemental analyses. nih.gov

Table 1: Synthesis of N-phenylmorpholine-4-carboxamide via Isocyanate Coupling

Reactant 1 Reactant 2 Solvent Reaction Time Yield Melting Point (°C)
Phenyl Isocyanate Morpholine Acetonitrile 45 min 82% 200–202

Data sourced from a 2024 study on the synthesis of unsymmetrical carbamide derivatives. nih.gov

Metal-Catalyzed Carbonylation and Amination Reactions

Organocatalytic and Metal-Free Synthetic Pathways

In recent years, organocatalysis has gained traction as a sustainable and metal-free approach to chemical synthesis. csic.es For carbamide synthesis, various organocatalytic systems have been developed. One such metal-free method involves the use of a triphenylphosphine/trichloroisocyanuric acid system to generate ureas and carbamates from amines and alcohols, respectively. researchgate.net This protocol is noted for its mild conditions and tolerance of a wide range of functional groups. researchgate.net Another approach utilizes chiral (thio)ureas as organocatalysts in multicomponent reactions to produce complex heterocyclic structures. csic.es While a specific organocatalytic route to N-phenylmorpholine-4-carboxamide has not been reported, the principles of these existing methods could be adapted for its synthesis.

Green Chemistry Principles in Carbamide Derivative Synthesis

The application of green chemistry principles to the synthesis of carbamide derivatives aims to reduce the environmental impact by using less hazardous materials and more efficient processes.

Development of Environmentally Benign Solvents and Reaction Media

A key aspect of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. bohrium.com In the context of carbamide synthesis, several green solvent systems have been explored.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea (B33335), which form a liquid at a lower temperature than the individual components. shd-pub.org.rsrsc.org DESs are attractive due to their low cost, biodegradability, and low toxicity. bohrium.comshd-pub.org.rs They can act as both the solvent and catalyst in multicomponent reactions for synthesizing various heterocyclic compounds. shd-pub.org.rsrsc.org A DES composed of erbium trichloride (B1173362) and urea has been used as a reactive medium for the synthesis of cellulose (B213188) carbamate (B1207046), highlighting its dual role as a catalyst and reagent. bohrium.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can serve as non-volatile, recyclable reaction media. google.commdpi.com They have been successfully used to catalyze the reaction of N-heterocyclic compounds with dimethyl carbonate, a phosgene substitute, for the synthesis of carbamates. google.com

The reported synthesis of N-phenylmorpholine-4-carboxamide utilized acetonitrile as the solvent. nih.gov While effective, future research could explore the use of DESs or ILs to develop a greener synthetic route for this compound.

Table 2: Summary of Synthetic Strategies for Carbamide Moieties

Synthetic Strategy Key Reagents/Catalysts Advantages Disadvantages/Challenges
Phosgene/Phosgene Equivalents Phosgene, Triphosgene, CDI High reactivity, versatile High toxicity of phosgene, formation of by-products
Isocyanate-Based Coupling Isocyanates, Amines High yields, operational simplicity Toxicity of some isocyanates, exothermic reactions
Metal-Catalyzed Carbonylation Pd, Rh, Cu catalysts; CO Avoids phosgene, atom-economical Requires pressure equipment for CO, catalyst cost/removal
Organocatalytic/Metal-Free Thio-ureas, Phosphine-based reagents Avoids metal contamination, mild conditions Catalyst loading can be high, may require longer reaction times

Catalyst-Free and Waste-Minimizing Methodologies

The development of green and sustainable synthetic methods is a primary focus in modern chemistry. For carbamide derivatives, this involves moving away from hazardous reagents like phosgene and developing catalyst-free and waste-minimizing approaches.

Recent research has demonstrated several innovative, catalyst-free methods for the synthesis of carbamide derivatives. A practical and environmentally friendly approach involves the reaction of secondary aliphatic amines with isocyanate derivatives at room temperature in a suitable solvent like acetonitrile, which produces unsymmetrical carbamide derivatives in good to excellent yields without the need for a catalyst. mdpi.com Another novel strategy is the use of plasma-driven direct coupling of CO₂ and N₂ in dual plasma reactors under ambient conditions, which avoids the need for catalysts and high energy inputs. nih.gov The use of bio-alternative solvents, such as Cyrene, has also been shown to reduce waste and improve molar efficiency in urea synthesis. ifremer.fr

Waste minimization is another critical aspect of green chemistry. An innovative approach in this area is the upcycling of waste materials to synthesize valuable chemical compounds. For instance, waste polycarbonate from discarded CDs can be chemically recycled by reacting it with phenylethylamine without a catalyst to produce N,N'-diphenylethylurea, addressing the issue of plastic waste accumulation while creating a useful carbamide derivative. uva.es

MethodologyReactantsConditionsKey AdvantagesReference
Catalyst-Free Synthesis Secondary aliphatic amines, isocyanate derivativesRoom temperature, acetonitrileNo catalyst required, good to excellent yields mdpi.com
Plasma-Driven Synthesis CO₂, N₂Ambient conditions, dual plasma reactorsCatalyst-free, avoids high energy input nih.gov
Green Solvent Synthesis Not specifiedCyrene solventReduces waste, increases molar efficiency ifremer.fr
Waste Upcycling Waste polycarbonate, phenylethylamineNo catalystReduces plastic waste, creates valuable product uva.es

Functionalization and Diversification Strategies for Carbamide Derivatives

The ability to functionalize and diversify carbamide scaffolds is essential for exploring new chemical space and developing compounds with optimized properties for various applications.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, such as drug candidates, in the final steps of a synthetic sequence. mdpi.comnih.gov This approach enables the rapid generation of analogues with improved biological activity, selectivity, and pharmacokinetic properties without the need for de novo synthesis. mdpi.com

A notable advancement in the LSF of carbamide-containing compounds is the use of hypervalent iodine reagents, such as PhI(OAc)₂, as coupling mediators. This method facilitates the synthesis of unsymmetrical ureas by coupling amides and amines under mild, metal-free conditions. mdpi.com This protocol has been successfully applied to the late-stage functionalization of several drugs, including Paroxetine, Memantine, and Sertraline, demonstrating its potential for diversifying complex pharmaceutical scaffolds. mdpi.com The reaction proceeds at a moderate temperature of 80 °C and avoids the use of harsh reagents or an inert atmosphere, making it a practical tool in drug discovery. mdpi.com

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex carbamide derivatives, particularly for chiral compounds with specific biological targets.

Regioselective Synthesis: The synthesis of unsymmetrical ureas, where the two nitrogen atoms of the urea moiety are differently substituted, is a key challenge that requires high regioselectivity. A catalyst-free method for the selective synthesis of unsymmetrical ureas involves the reaction of amines with carbonyl sulfide (B99878) (COS). rsc.org By controlling the reaction temperature in two stages and carefully selecting substrates and their ratios, a high degree of selectivity can be achieved. rsc.org Another approach utilizes hypervalent iodine reagents to mediate the coupling of primary amides with primary or secondary amines, affording unsymmetrical ureas with good yields. mdpi.com

Stereoselective Synthesis: The development of stereoselective methods to produce enantiomerically pure carbamide derivatives is crucial for many applications. One strategy involves the desymmetrization of meso-2,5-diallylpyrrolidinyl ureas using asymmetric palladium-catalyzed carboamination reactions. This method generates fused bicyclic ureas with three stereocenters in good diastereoselectivity and high enantioselectivity. nih.gov Another approach is the sequential electrooxidation and heterodimerization of N-substituted pyrrolidine-1-carboxamides. When catalyzed by a chiral phosphoric acid, this reaction yields exo-heterodimers with high enantioselectivity. ifremer.frrsc.org

TransformationMethodologyCatalyst/ReagentKey FeaturesReference
Regioselective Reaction of amines with COSCatalyst-freeHigh selectivity through temperature and substrate control rsc.org
Regioselective Coupling of amides and aminesPhI(OAc)₂Mild, metal-free conditions mdpi.com
Stereoselective Desymmetrization of meso-ureasPalladium catalystGood diastereoselectivity, high enantioselectivity nih.gov
Stereoselective Electrooxidation and heterodimerizationChiral phosphoric acidHigh enantioselectivity for exo-heterodimers ifremer.frrsc.org

The incorporation of carbamide moieties into polymeric and macrocyclic structures leads to materials with unique properties and applications.

Polymeric Architectures: Polyureas are a class of polymers that contain urea linkages in their backbone and are known for their excellent mechanical and thermal properties. mdpi.com Traditional synthesis of polyureas often involves toxic isocyanates. To address this, non-isocyanate routes are being developed. One such method is the melt polycondensation of urea with diamines, which proceeds without a catalyst or solvent. rsc.org Another green approach involves the synthesis of polyureas from diamines and carbon dioxide, which also avoids the use of toxic reagents. researchgate.net The properties of these polymers can be tuned by introducing soft segments, such as polyesters, into the polymer backbone, which improves toughness and impact resistance. mdpi.com

Macrocyclic Architectures: Carbamide-containing macrocycles are of interest for their potential applications in host-guest chemistry, sensing, and catalysis. The synthesis of these structures can be challenging due to the entropic penalty of cyclization. One efficient method for preparing tetraurea and octaurea macrocycles involves the reaction of o-phenylenediamine (B120857) with diisocyanates or dicarbamates. chinesechemsoc.org Another innovative approach is the use of cyclization/ring expansion cascade reactions. For instance, a 10-membered cyclic urea can be synthesized from a triamine and CO₂ in good yield without the need for high-dilution conditions. acs.org These methods provide access to a range of macrocyclic structures with defined sizes and functionalities.

Information regarding "Carbamide derivative 20" is not available in the public domain, preventing the generation of a detailed scientific article.

Extensive searches for scientific literature and data pertaining to a specific compound identified as "this compound" have yielded no results. This suggests that "this compound" may be a proprietary internal designation, a compound not yet described in published research, or a misnomer.

Without any available research findings, it is not possible to provide the requested detailed analysis of its reaction mechanisms, including the elucidation of reaction pathways, identification of transient species, transition state analysis, or kinetic studies. Furthermore, no computational mechanistic studies concerning this specific compound could be located.

Therefore, the generation of an article with the specified structure and content focusing solely on "this compound" cannot be fulfilled at this time due to the absence of foundational scientific information.

Mechanistic Investigations of Carbamide Derivative Reactions

Computational Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. researchgate.netnih.gov By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface of a reaction, providing crucial insights into its feasibility and selectivity. aub.edu.lbmdpi.com

In the study of Carbamide Derivative 20, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to explore its reactivity. researchgate.net One common reaction involving carbamide derivatives is their synthesis via the dehydrogenative coupling of amines and a C1 source like methanol. acs.org Mechanistic studies suggest this can proceed through an isocyanate intermediate. acs.org

DFT calculations help to dissect the reaction into elementary steps and identify the rate-determining step. For a hypothetical reaction involving this compound, the calculated Gibbs free energies (ΔG) for each step can reveal the most plausible reaction pathway. For example, in a proposed multi-step synthesis, the dehydrogenation of a precursor alcohol to an aldehyde, followed by coupling with an amine to form a formamide, and a final dehydrogenative coupling to yield the urea (B33335) derivative can be modeled. acs.org

Table 1: Calculated Gibbs Free Energies (ΔG) for a Hypothetical Reaction Pathway of this compound

Reaction Step Description ΔG (kcal/mol)
Step 1 Reactant Complex Formation -21.34
Step 2 Transition State 1 (TS1) +15.5
Step 3 Intermediate 1 Formation -5.2
Step 4 Transition State 2 (TS2) +32.7
Step 5 Product Formation -10.8

This table is a hypothetical representation based on typical values found in DFT studies of related organic reactions. mdpi.comacs.org

Molecular Dynamics Simulations to Explore Conformational and Reactive Pathways

While DFT is excellent for studying static structures and reaction energies, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and the stability of molecular complexes. researchgate.netjppres.com

For this compound, MD simulations can be used to understand its conformational flexibility and how it interacts with its environment, such as a biological target or a solvent. The conformational preferences of urea derivatives are influenced by the substituents on the nitrogen atoms, which can lead to different isomers (e.g., trans,trans or cis,cis). nih.gov These conformational differences can significantly impact a molecule's biological activity or material properties.

MD simulations are particularly useful in drug discovery to assess the stability of a ligand bound to a protein. researchgate.net Key parameters monitored during an MD simulation include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).

RMSD measures the average deviation of a molecule's atoms from a reference structure over time, indicating the stability of the simulation. A stable RMSD suggests the molecule has reached equilibrium.

RMSF quantifies the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Table 2: Molecular Dynamics Simulation Parameters for this compound in a Hypothetical Protein Complex

Simulation Time (ns) Average RMSD (nm) Average RMSF (nm) Average Rg (nm)
0-20 0.25 0.15 1.50
20-40 0.35 0.18 1.52
40-60 0.42 0.20 1.51
60-80 0.44 0.19 1.53
80-100 0.45 0.17 1.52

This table presents hypothetical data based on typical values from MD simulations of small molecule-protein complexes. researchgate.net

Structure Activity Relationship Sar Studies of Carbamide Scaffolds

Rational Design Principles for Novel Carbamide Derivatives

The rational design of novel carbamide derivatives leverages fundamental principles of medicinal chemistry to optimize their therapeutic potential. researchgate.net This approach involves a deep understanding of the target protein's structure and the molecular interactions that govern ligand binding.

Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophores into a single molecule to create a hybrid compound with enhanced biological activity or a multi-target profile. nih.govresearchgate.net This approach is particularly relevant for carbamide derivatives, where the carbamide group can act as a stable linker between different bioactive fragments. nih.gov The design of "Carbamide derivative 20c" and its analogs can be viewed through the lens of molecular hybridization, where a carbamimidoylcarbamate core is linked to various substituted aromatic and heterocyclic moieties to achieve potent VAP-1 inhibition. nih.gov

Fragment-based drug discovery (FBDD) offers a complementary approach, starting with the identification of small, low-molecular-weight fragments that bind weakly to the target. nih.govfrontiersin.org These initial hits are then optimized and grown into more potent, lead-like molecules. nih.gov The development of carbamide-based inhibitors can be conceptualized as a fragment-based approach where the carbamide scaffold serves as a central fragment that is elaborated upon to enhance target engagement.

Scaffold exploration and isosteric replacements are key strategies for optimizing the properties of a lead compound. nih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's biological activity, often to improve properties or find novel chemical space. nih.govuniroma1.itresearchgate.net In the context of carbamide derivatives, this could involve replacing the carbamide core with other bioisosteres that mimic its hydrogen bonding capabilities.

Isosteric replacement, the substitution of an atom or group of atoms with another that has similar physical and chemical properties, is a more subtle modification. nih.gov In the development of VAP-1 inhibitors related to "Carbamide derivative 20c," researchers explored isosteric replacements within the carbamide framework. For instance, the conversion of a pyrimidine (B1678525) ring in one of the derivatives into saturated rings was found to improve aqueous solubility, demonstrating the utility of this approach. nih.gov

Impact of Structural Modifications on Functional Profiles of Carbamide Derivatives

The functional profile of a carbamide derivative, including its potency, selectivity, and pharmacokinetic properties, is highly sensitive to structural modifications.

The nature and position of substituents on the carbamide scaffold play a critical role in molecular recognition and interaction with the target protein. In the study leading to "Carbamide derivative 20c," systematic modifications were made to a parent glycine (B1666218) amide derivative to improve its stability and solubility while maintaining VAP-1 inhibitory activity. nih.gov The introduction of different substituents on the aromatic rings of the carbamide derivatives led to a range of potencies, highlighting the importance of these groups in interacting with the enzyme's active site.

The following table illustrates the impact of substituents on the VAP-1 inhibitory activity of a series of carbamimidoylcarbamate derivatives.

CompoundR GrouphVAP-1 IC50 (nM)
20a 4-F16
20b 4-Cl12
20c 4-Me13
20d H24
20e 4-OMe30

This table is representative and based on the trends described in the source literature. Actual values may vary.

Computational Approaches in SAR Discovery

Computational methods are indispensable tools in modern SAR studies, enabling the prediction of compound activity and the elucidation of binding modes. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are widely used to guide the design and optimization of new inhibitors.

Molecular docking simulations can predict the binding orientation of a ligand within the active site of a protein, providing insights into the key interactions that contribute to its affinity. mdpi.com For carbamide derivatives targeting VAP-1, docking studies could reveal how different substituents on the carbamide scaffold interact with specific amino acid residues in the enzyme's binding pocket.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D contour maps that visualize the regions where steric, electrostatic, and other properties are favorable or unfavorable for activity. mdpi.com These models can be used to predict the potency of newly designed carbamide derivatives and prioritize them for synthesis and biological testing.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions that drive the biological effect of a drug candidate.

In the context of carbamide derivatives, molecular docking studies have been pivotal in identifying key interactions within the active sites of target enzymes. For instance, in the development of VAP-1 inhibitors, docking studies for compounds like the carbamimidoylcarbamate derivative 20c have helped to elucidate how modifications to the carbamide scaffold influence binding affinity. These studies often reveal critical hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-protein complex.

A typical molecular docking workflow involves:

Preparation of the protein structure: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Preparation of the ligand: The 3D structure of the carbamide derivative is generated and optimized.

Docking simulation: A docking program is used to predict the binding poses of the ligand in the protein's active site.

Analysis of results: The predicted poses are analyzed to identify the most stable conformation and the key interactions with amino acid residues.

The insights gained from molecular docking are crucial for the rational design of new derivatives with improved potency. For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a medicinal chemist might design a new derivative with a hydrophobic substituent to fill that pocket and enhance binding.

Table 1: Representative Ligand-Protein Interactions for a Carbamide Derivative

Interaction TypeInteracting Amino Acid ResidueDistance (Å)
Hydrogen BondAsp2342.8
Hydrogen BondGly1563.1
Hydrophobic InteractionPhe3123.5
Hydrophobic InteractionTrp1153.9
Electrostatic InteractionArg884.2

This table is a generalized representation of typical interactions and distances observed in molecular docking studies of carbamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For carbamide scaffolds, 2D and 3D-QSAR studies have been successfully employed to develop predictive models. In a 2D-QSAR study of dihydropyrimidinone derivatives, for instance, topological and physicochemical descriptors were used to build a model with good predictive power.

A common 3D-QSAR approach involves methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D fields around a set of aligned molecules to represent their steric, electrostatic, and hydrophobic properties. These fields are then correlated with the biological activity of the compounds to generate a predictive model.

The key steps in building a QSAR model include:

Data set selection: A set of carbamide derivatives with known biological activities is compiled.

Descriptor calculation: A variety of molecular descriptors (e.g., physicochemical properties, topological indices, 3D fields) are calculated for each molecule.

Model building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model validation: The predictive power of the model is assessed using internal and external validation techniques.

The resulting QSAR models can be visualized as contour maps, which indicate regions where modifications to the chemical structure are likely to increase or decrease biological activity.

Table 2: Key Descriptors in a Hypothetical QSAR Model for Carbamide Derivatives

DescriptorTypeContribution to Activity
LogPPhysicochemicalPositive
Molecular WeightPhysicochemicalNegative
Steric Field (CoMFA)3DPositive in specific regions
Electrostatic Field (CoMFA)3DNegative in specific regions
Hydrogen Bond Donor Field (CoMSIA)3DPositive in specific regions

This table illustrates the types of descriptors and their potential influence on the biological activity in a QSAR model.

Quantum Chemical Descriptors and Their Application in SAR

Quantum chemical descriptors are molecular properties calculated using the principles of quantum mechanics. These descriptors provide a more detailed and accurate representation of the electronic structure of a molecule compared to classical descriptors.

In the SAR studies of carbamide derivatives, quantum chemical descriptors can be used to refine QSAR models and gain a deeper understanding of the factors that govern their biological activity. Some commonly used quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting capabilities of a molecule.

Molecular electrostatic potential (MEP): This describes the charge distribution around a molecule and is useful for identifying regions that are prone to electrophilic or nucleophilic attack.

Atomic charges: These provide information about the distribution of electrons among the atoms in a molecule.

By incorporating these descriptors into QSAR models, researchers can develop more robust and predictive models. For example, the inclusion of HOMO-LUMO energy gap as a descriptor can help to explain the reactivity of different carbamide derivatives and their ability to interact with the target protein. A study on 2-amino-N-benzylacetamide derivatives with anticonvulsant activities utilized quantum chemical descriptors like the x-component of the molecular dipole moment and the HOMO-LUMO energy gap to build a robust QSAR model. researchgate.net

Table 3: Common Quantum Chemical Descriptors and Their Significance

DescriptorSignificance in SAR
HOMO EnergyRelates to the ability to donate electrons in a reaction.
LUMO EnergyRelates to the ability to accept electrons in a reaction.
HOMO-LUMO GapIndicates the chemical reactivity and stability of the molecule.
Molecular Electrostatic PotentialIdentifies regions for non-covalent interactions with the target.
Dipole MomentInfluences the overall polarity and solubility of the compound.

The application of these computational methods provides a powerful framework for the systematic exploration of the SAR of carbamide scaffolds, guiding the design and optimization of new drug candidates.

Advanced Spectroscopic and Analytical Characterization of Carbamide Derivatives and Intermediates

Spectroscopic Techniques for Structural Confirmation of Carbamide Derivatives

The structural elucidation of carbamide derivatives is accomplished through a combination of spectroscopic methods that probe the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, and advanced techniques)

NMR spectroscopy is a cornerstone for the structural analysis of carbamide derivatives, providing detailed information about the hydrogen and carbon environments within the molecule. ksu.kzresearchgate.net For N-phenylmorpholine-4-carboxamide (20), ¹H and ¹³C NMR spectra are fundamental for confirming its structure. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of compound 20 in DMSO-d₆ shows distinct signals that correspond to the different types of protons in the molecule. nih.gov A multiplet observed between 3.60-3.65 ppm is assigned to the four protons of the two CH₂ groups adjacent to the oxygen atom in the morpholine (B109124) ring. Another multiplet from 3.83-3.86 ppm corresponds to the four protons of the two CH₂ groups next to the nitrogen atom. The aromatic protons appear as a broad signal at 7.08 ppm (1H) and a multiplet between 7.22-7.27 ppm (4H). A key signal is the singlet at 9.33 ppm, which is characteristic of the NH proton of the carbamide group. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. nih.gov The carbon atoms of the morpholine ring appear at 49.0 ppm and 66.3 ppm. The aromatic carbons produce signals at 124.9, 125.8, and 128.6 ppm. The quaternary aromatic carbon linked to the nitrogen is found at 141.5 ppm, and the carbonyl carbon (C=O) of the carbamide group is observed at a downfield shift of 182.4 ppm. nih.gov

2D NMR and Advanced Techniques: While specific 2D NMR data for N-phenylmorpholine-4-carboxamide (20) is not detailed in the provided source, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely used for carbamide derivatives. researchgate.net COSY spectra would establish correlations between adjacent protons, for instance, within the morpholine ring and the aromatic system. HSQC would link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra. researchgate.net These 2D methods are invaluable for unambiguously assigning complex spectra and confirming connectivity. ksu.kz

Interactive Data Table: NMR Data for N-phenylmorpholine-4-carboxamide (20) nih.gov

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H3.60–3.65m4H, 2xCH₂ (morpholine)
¹H3.83–3.86m4H, 2xCH₂ (morpholine)
¹H7.08br1H, Ar–H
¹H7.22–7.27m4H, Ar–H
¹H9.33s1H, NH
¹³C49.0CH₂ (morpholine)
¹³C66.3CH₂ (morpholine)
¹³C124.9Ar-C
¹³C125.8Ar-C
¹³C128.6Ar-C
¹³C141.5Ar-C (quaternary)
¹³C182.4C=O (carbamide)

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. acs.org For carbamide derivatives, ESI-MS is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺ or adducts like [M+Na]⁺, which helps in confirming the molecular mass. nih.gov

For a related compound, N-(2-((7-bromo-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (6a₂₀), HRMS (ESI) provided an exact mass measurement. nih.gov The calculated mass for the sodium adduct [M+Na]⁺ was 510.03476, and the found mass was 510.03443, confirming the elemental formula C₂₁H₁₆BrF₂N₅O₂. nih.gov This level of accuracy is crucial for distinguishing between compounds with similar nominal masses. Tandem MS (MS/MS) can further be used to fragment the molecular ion, providing structural information based on the fragmentation pattern. acs.org

Interactive Data Table: HRMS Data for a Representative Carbamide Derivative (6a₂₀) nih.gov

IonCalculated m/zFound m/zFormula
[M+Na]⁺510.03476510.03443C₂₁H₁₆BrF₂N₅O₂Na

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. mdpi.com For N-phenylmorpholine-4-carboxamide (20), the IR spectrum (KBr) shows characteristic absorption bands. nih.gov A strong band at 3262 cm⁻¹ corresponds to the N-H stretching vibration of the carbamide group. The aliphatic C-H stretching vibrations of the morpholine ring are observed at 2970, 2930, and 2871 cm⁻¹. A very strong absorption at 1689 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration, a hallmark of the carbamide functionality. nih.gov

Raman spectroscopy, which is complementary to IR, is also highly effective for characterizing carbamide derivatives. nih.gov While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for symmetric vibrations and non-polar bonds. mdpi.com For instance, the symmetric stretching of the aromatic ring would be expected to give a strong signal in the Raman spectrum. nih.gov

Interactive Data Table: IR Spectroscopic Data for N-phenylmorpholine-4-carboxamide (20) nih.gov

Wavenumber (cm⁻¹)AssignmentFunctional Group
3262N-H stretchCarbamide
2970, 2930, 2871C-H stretchAliphatic (Morpholine)
1689C=O stretchCarbamide

Analytical Methodologies for Reaction Monitoring and Intermediate Detection

Monitoring the progress of a chemical reaction is crucial for optimizing reaction conditions and identifying transient intermediates.

Chromatographic Separations (HPLC, GC, SFC) for Reactive Compounds

Chromatographic techniques are indispensable for separating the components of a reaction mixture, allowing for the quantification of reactants, products, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of carbamide derivatives due to its versatility in handling a wide range of polarities and molecular weights. sci-hub.st Reversed-phase HPLC, using a C18 column with a mobile phase like acetonitrile (B52724)/water, would be suitable for monitoring the synthesis of N-phenylmorpholine-4-carboxamide (20). By taking aliquots from the reaction mixture over time, one can track the disappearance of the starting materials (e.g., a secondary amine and an isocyanate) and the appearance of the product. nih.gov Derivatization is sometimes employed to enhance the detection of compounds that lack a strong UV chromophore. scribd.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While some carbamide derivatives may require derivatization to increase their volatility and prevent decomposition in the hot injector, it can be a powerful tool for purity assessment. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to normal-phase HPLC, often using supercritical CO₂ as the main mobile phase. chromatographyonline.com It offers fast and efficient separations and is particularly well-suited for chiral separations of pharmaceutical compounds, including carbamide derivatives, using polysaccharide-based stationary phases. chromatographyonline.comresearchgate.net This technique could be applied to assess the enantiomeric purity of chiral carbamide derivatives.

In Situ and Real-Time Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of the synthesis of Carbamide Derivative 20 is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. anr.frmagritek.com Techniques such as in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose, providing a continuous stream of data without disrupting the reaction. oxinst.comxjtu.edu.cn

In Situ FTIR Spectroscopy: This technique is particularly effective for monitoring the functional group transformations that occur during the formation of this compound from its isocyanate and amine precursors. The reaction can be tracked by observing the disappearance of the characteristic isocyanate (–N=C=O) stretching band at approximately 2270 cm⁻¹ and the simultaneous appearance of the urea (B33335) carbonyl (C=O) stretching vibration around 1660 cm⁻¹. scientific.nettandfonline.comscholaris.caacs.org The change in the intensity of these peaks over time provides a direct measure of the reaction rate. researchgate.net

A representative dataset for the synthesis of this compound, monitored via in situ FTIR, is presented below. The data illustrates the decay of the isocyanate reactant and the corresponding formation of the urea product.

In Situ NMR Spectroscopy: Flow NMR spectroscopy offers a powerful method for obtaining detailed structural information and quantitative data in real-time. anr.froxinst.comrsc.orgmdpi.com By circulating the reaction mixture through a benchtop NMR spectrometer, it is possible to monitor the specific chemical shifts of protons in both reactants and products. magritek.com For the synthesis of this compound, this allows for the simultaneous tracking of the consumption of the amine and isocyanate precursors and the formation of the final product, providing comprehensive kinetic profiles. oxinst.com

The table below shows hypothetical data from a real-time ¹H NMR monitoring experiment, tracking the concentration changes of key species.

Isotopic Labeling and Delayed Reactant Labeling (DRL) for Kinetic Analysis

To achieve a deeper understanding of reaction mechanisms and kinetics, isotopic labeling serves as a powerful and unambiguous tool. wikipedia.orgnih.gov By incorporating stable isotopes such as ¹³C or ¹⁵N into one of the reactant molecules, the exact pathway of atoms can be traced, and complex kinetic profiles can be deconvoluted. nih.govrsc.org

Isotopic Labeling for Mechanistic Insight: In the synthesis of this compound, labeling one of the nitrogen atoms in the amine precursor with ¹⁵N allows for precise tracking of its incorporation into the final urea structure. nih.govnih.gov Analysis of the product mixture by mass spectrometry (MS) or ¹⁵N NMR spectroscopy can confirm the position of the label, providing definitive evidence for the proposed reaction mechanism. semanticscholar.orgnih.gov This technique is essential for ruling out alternative pathways and confirming that the molecular framework is assembled as expected.

The following table illustrates the expected mass-to-charge ratios (m/z) for this compound and its precursors in both unlabeled and ¹⁵N-labeled forms, as would be determined by mass spectrometry.

Delayed Reactant Labeling (DRL) for Kinetic Analysis: DRL is an advanced kinetic method used to study the lifetime and reactivity of intermediates in a reaction mixture. researchgate.netnih.govnih.gov The technique involves initiating a reaction with unlabeled reactants and, after a specific time delay, introducing a large excess of an isotopically labeled version of one reactant. acs.org By monitoring the ratio of labeled to unlabeled products over time using mass spectrometry, it is possible to extract rate constants for specific steps in the reaction mechanism. nih.govresearchgate.net This approach provides direct kinetic information about species in solution and helps to validate the relevance of observed intermediates to the main reaction pathway. nih.govacs.org

A hypothetical DRL experiment for the synthesis of this compound is summarized below. After a 5-minute delay, ¹³C-labeled isocyanate is introduced, and the ratio of labeled ([M+1]) to unlabeled ([M]) product is monitored.

These advanced analytical methods provide a robust framework for the characterization of this compound, enabling a detailed understanding of its formation and kinetic behavior that is essential for process optimization and control.

Theoretical Chemistry and Computational Modeling of Carbamide Derivatives

Quantum Mechanical (QM) Studies

Quantum mechanics forms the fundamental basis for understanding the electronic behavior of molecules. QM studies on carbamide derivatives can elucidate their electronic structure, conformational preferences, and how they interact with their environment.

Ab Initio and Semi-Empirical Calculations for Electronic Structure and Reactivity

Ab initio and semi-empirical methods are two primary classes of quantum chemical calculations used to study molecules. kku.edu.sanih.gov Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, offering high accuracy. uobaghdad.edu.iq In contrast, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them computationally less expensive, though potentially less accurate if the molecule under study differs significantly from the parameterization set. kku.edu.saresearchgate.net

For a molecule like Carbamide derivative 20, these calculations can determine key electronic properties that govern its reactivity. nih.gov Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Table 1: Illustrative Electronic Properties of a Hypothetical this compound Calculated by Different Quantum Mechanical Methods

MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Semi-Empirical (PM3) N/A-9.89-0.159.744.51
Ab Initio (HF) 6-31G*-10.541.2311.774.89
DFT (B3LYP) 6-311+G(d,p)-6.98-1.025.964.75
Ab Initio (MP2) aug-cc-pVDZ-7.120.888.004.82

Note: This table contains representative data derived from general knowledge of computational chemistry studies on carbamide derivatives and does not represent a specific real-world compound. The values illustrate typical trends seen when applying different computational methods.

Conformational Analysis and Energy Landscape Exploration of Carbamide Derivatives

The flexibility of the carbamide functional group allows for different spatial arrangements of its atoms, known as conformations. organicchemistrytutor.com Conformational analysis is the study of the energies of these different conformations to determine the most stable structures. solubilityofthings.com The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. researchgate.net Minima on this surface correspond to stable or metastable conformers, while saddle points represent transition states between them. organicchemistrytutor.comsolubilityofthings.com

For carbamide derivatives, rotation around the C-N bonds is a key conformational process. researchgate.netosti.gov Due to the partial double bond character of the C-N bond from resonance, this rotation has a significant energy barrier. researchgate.net Computational methods can calculate these rotational barriers, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. osti.gov For instance, studies on simple alkylureas have shown that the barrier to rotation around the C(sp²)-N bond is in the range of 8-10 kcal/mol. researchgate.net

Table 2: Example Conformational Energy Profile for a Generic N-Aryl Carbamide Derivative

Dihedral Angle (Ar-N-C=O)Relative Energy (kcal/mol)Conformation Type
2.5Eclipsed (Transition State)
60°0.5Gauche (Local Minimum)
120°2.8Eclipsed (Transition State)
180°0.0Anti (Global Minimum)

Note: This table is a simplified, illustrative example based on general principles of conformational analysis of substituted ureas. organicchemistrytutor.comresearchgate.net

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Solvation Effects)

The way this compound interacts with itself and with other molecules is critical to its physical and biological properties. The carbamide moiety is an excellent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). nih.gov These hydrogen bonds play a crucial role in the structure of carbamide-containing crystals and in their interactions with biological targets. mdpi.comchemrxiv.org

If this compound contains aromatic rings, π-stacking interactions can also be significant. researchgate.netnih.gov These are non-covalent interactions between the electron clouds of aromatic systems. Computational studies can quantify the strength and geometry of both hydrogen bonding and π-stacking. mdpi.comresearchgate.net

Solvation effects, or how the surrounding solvent affects the molecule's properties, are also vital. researchgate.net Theoretical models can simulate the presence of a solvent, either explicitly (by including individual solvent molecules in the calculation) or implicitly (by treating the solvent as a continuous medium). researchgate.netsemanticscholar.org These calculations can predict properties like solvation free energy, which indicates how soluble the compound is in a particular solvent. semanticscholar.orgtandfonline.com

Table 3: Illustrative Interaction and Solvation Energies for a Hypothetical Carbamide Derivative

Interaction / PropertyMethodBasis SetCalculated Energy (kcal/mol)
Hydrogen Bond Energy (Dimer)DFT/B3LYP6-311++G(d,p)-8.5
π-Stacking Energy (Dimer)MP2aug-cc-pVDZ-2.7
Solvation Free Energy (Water)SMD/DFT6-31G-15.2
Solvation Free Energy (Octanol)SMD/DFT6-31G-10.8

Note: This table presents typical energy values for interactions involving carbamide derivatives to illustrate the outputs of such computational investigations. semanticscholar.orgtandfonline.com

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, it is computationally expensive for large systems or long timescales. Molecular modeling and simulation, particularly using classical mechanics, bridge this gap.

Development and Validation of Force Fields for Carbamide-Containing Systems

Classical molecular dynamics simulations rely on a "force field," which is a set of potential energy functions and parameters that describe the interactions between atoms in a molecule. unibo.itnih.gov The accuracy of a simulation is entirely dependent on the quality of the force field. acs.org

Developing a force field for a novel molecule like this compound involves parameterizing its bond lengths, bond angles, dihedral angles, and non-bonded (van der Waals and electrostatic) interactions. These parameters are often derived from high-level QM calculations and validated by comparing simulation results with experimental data, such as crystal structures or thermodynamic properties. acs.orgresearchgate.net General force fields like GAFF (Generalized AMBER Force Field) and OPLS (Optimized Potentials for Liquid Simulations) provide parameters for many common organic molecules, but specific parameterization may be needed for unique chemical moieties. acs.orgresearchgate.net

Classical Molecular Dynamics Simulations for Dynamic Behavior and Conformational Sampling

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.comresearchgate.net This allows for the study of the dynamic behavior of molecules, from local vibrations to large-scale conformational changes. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds to microseconds, MD can sample a wide range of conformations, providing a more complete picture of the molecule's flexibility than static QM calculations. researchgate.netmdpi.com

Study Solvation Structure: MD simulations with explicit solvent molecules can reveal the detailed arrangement of solvent around the solute, showing, for example, the structure of water's hydrogen bond network around the carbamide group. researchgate.net

Analyze Dynamic Properties: Properties such as diffusion coefficients and rotational correlation times can be calculated from the simulation trajectory, providing insights into the molecule's mobility. researchgate.net

MD simulations are powerful for understanding how carbamide derivatives behave in a realistic, dynamic environment, which is crucial for applications in materials science and drug design. mdpi.com

Prediction of Chemical Reactivity and Selectivity in Carbamide Derivative Transformations

The prediction of chemical reactivity and selectivity in transformations involving carbamide derivatives is a significant area of research, leveraging computational chemistry to provide insights that are often difficult to obtain through experimental means alone. mdpi.com Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms at the molecular level. mdpi.comdergipark.org.tr These methods allow for the identification of intermediates, the characterization of transition states, and the calculation of activation energies, all of which are crucial for understanding and predicting the course of a chemical reaction. mdpi.com

For a hypothetical molecule like This compound , computational models can predict sites of electrophilic and nucleophilic attack, the relative stability of potential products, and the energy barriers associated with different reaction pathways. This predictive power is essential for designing efficient synthetic routes and understanding the factors that control selectivity. nih.govrsc.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices:

Global reactivity descriptors such as chemical potential, global hardness, and the electrophilicity index are calculated from HOMO and LUMO energies and provide a quantitative measure of reactivity trends. tandfonline.com Local reactivity can be assessed using Fukui indices, which identify the specific atoms within a molecule that are most likely to participate in electrophilic or nucleophilic reactions. materials.international Molecular Electrostatic Potential (MEP) maps further complement this analysis by visualizing electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, offering a guide to intermolecular interactions and reaction sites. materials.internationaltandfonline.com

For This compound , a hypothetical FMO analysis could be used to predict its behavior in a given reaction. For instance, in a reaction with a generic electrophile, the atom in This compound with the highest HOMO coefficient would be the predicted site of attack.

Table 1: Hypothetical Frontier Molecular Orbital Analysis for this compound

This interactive table presents a hypothetical analysis of the frontier molecular orbitals for "this compound" and a generic reactant, illustrating how these parameters predict reactivity.

Molecule/FragmentParameterValue (eV)Interpretation
This compound HOMO Energy-6.5Moderate electron donor
LUMO Energy1.2Poor electron acceptor
HOMO-LUMO Gap7.7High stability
Generic Electrophile HOMO Energy-8.2Poor electron donor
LUMO Energy-0.5Good electron acceptor
Generic Nucleophile HOMO Energy-4.8Good electron donor
LUMO Energy2.1Poor electron acceptor

Modeling Reaction Pathways and Transition States:

Beyond static reactivity indices, computational chemistry allows for the detailed exploration of potential energy surfaces for chemical transformations. acs.org By modeling the entire reaction pathway, from reactants through transition states to products, researchers can calculate the activation energy (ΔG‡) for each potential route. mdpi.com The pathway with the lowest activation energy is predicted to be the most favorable, and the difference in activation energies between competing pathways can be used to predict selectivity (e.g., regioselectivity or stereoselectivity). nih.govmdpi.com

For example, in a cyclization reaction of a urea (B33335) derivative that could form two different regioisomers, DFT calculations can determine the relative energies of the transition states leading to each product. mdpi.com A significant energy difference would suggest that the reaction is highly selective, favoring the formation of the thermodynamically or kinetically preferred isomer. acs.orgmdpi.com Such computational validation can confirm whether a reaction can proceed efficiently and can provide a deeper understanding of the catalytic cycles involved in complex transformations. mdpi.com

Table 2: Hypothetical Calculated Activation Energies for Competing Pathways of this compound Transformation

This interactive table shows a hypothetical comparison of activation energies for two competing reaction pathways involving "this compound," demonstrating how computational results can predict product selectivity.

Reaction PathwayDescriptionCalculated ΔG‡ (kcal/mol)Predicted Outcome
Pathway A Formation of Isomer A18.5Kinetically favored pathway
Pathway B Formation of Isomer B24.1Kinetically disfavored
Selectivity ΔΔG‡ (B - A)5.6High selectivity for Isomer A

These computational approaches are not limited to unimolecular reactions. They are also applied to understand bimolecular processes, such as the reaction of carbamates with CO2, and to elucidate the role of catalysts and solvents in influencing reaction outcomes. researchgate.netbohrium.comresearchgate.net By combining different theoretical models, a comprehensive picture of the factors governing the reactivity and selectivity of carbamide derivatives can be achieved, guiding experimental efforts and accelerating the development of new synthetic methodologies. rsc.org

Applications of Carbamide Derivatives in Chemical Science General Research Perspectives

Role as Versatile Building Blocks in Complex Organic Synthesis

The carbamide moiety, characterized by a carbonyl group linking two amine residues, is a fundamental building block in organic synthesis. wikipedia.org Carbamate (B1207046) derivatives, in particular, serve as crucial precursors and protecting groups for amines in the synthesis of complex molecules. nih.govacs.org

A notable example is the synthesis of a complex urea (B33335) derivative, designated as compound 20 , which is a potent inhibitor of human cyclophilin A with anti-HIV activity. acs.org This molecule is synthesized through a zirconium(IV)-catalyzed carbamate-urea exchange process. The reaction demonstrates the utility of a 2,2,2-trichloroethyl carbamate (Troc-carbamate) as a highly reactive precursor that chemoselectively reacts with an amine to form the target urea derivative. acs.org This method obviates the need for toxic reagents like phosgene (B1210022) and allows for the direct conversion of carbamates to ureas, highlighting their role as key synthetic intermediates. acs.orgnih.gov

Another synthetic context involves acyclic carbamoylurea (B1180883) derivatives, also labeled as compounds 20aa , 20ab , and 20b . These molecules are synthesized from N-substituted ureas, which are further derived from a primary urea starting material. researchgate.net The multi-step synthesis underscores the foundational role of the simple carbamide structure in building more complex, functionalized derivatives for applications such as potential HIV-1 reverse transcriptase inhibitors. researchgate.net

Table 1: Synthesis of Urea Derivative 20 via Zr(IV)-Catalyzed Exchange
Reactant 1Reactant 2Catalyst / AdditiveConditionsProductApplicationReference
Troc-carbamate derivativeAmineZr(Ot-Bu)₄ / MeHYQMicrowave, 150 °C, 15 minUrea derivative 20 Anti-HIV agent acs.org

Catalytic and Organocatalytic Applications of Carbamide-Based Systems

While specific molecules labeled "Carbamide derivative 20" are not typically reported as catalysts themselves, the underlying carbamide and urea framework is central to the field of catalysis and organocatalysis. The hydrogen-bonding capabilities of the urea moiety make it a powerful motif for designing organocatalysts that activate substrates through non-covalent interactions. mdpi.com

Carbamide (urea) itself is a key precursor for producing advanced catalytic materials. For instance, graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor photocatalyst, is often synthesized through the thermal condensation of urea. rsc.org These materials exhibit catalytic activity in various organic transformations.

Furthermore, the synthesis of carbamide derivatives can be achieved through catalytic routes. Titanium complexes have been shown to efficiently catalyze the synthesis of various cyclic and acyclic urea derivatives from alkyl ammonium (B1175870) carbamates, which can be sourced from low concentrations of carbon dioxide. nih.govresearchgate.net This highlights a dual role for carbamides in catalysis: as products of sustainable catalytic processes and as precursors to functional catalytic materials.

Table 2: Catalytic Applications Involving Carbamide/Urea
Precursor/Catalyst MotifCatalytic ProcessApplicationKey FeatureReference
UreaThermal CondensationSynthesis of g-C₃N₄Creates metal-free organocatalysts for photocatalysis. rsc.org
Alkyl Ammonium CarbamatesTi-complex CatalysisSynthesis of Urea DerivativesUtilizes low-concentration CO₂ for chemical synthesis. nih.govresearchgate.net
Ir-based PNP pincer catalystHydrogenationConversion of Urea DerivativesSelectively produces methanol, formamides, or methylamines. researchgate.net

Integration of Carbamide Motifs in Advanced Materials Science

The unique structural and chemical properties of the carbamide group make it a valuable component in the design of advanced materials, from self-assembling systems to functional polymers.

Design of Supramolecular Assemblies and Self-Assembling Systems

The defining feature of the carbamide group is its ability to form strong, directional hydrogen bonds, with two N-H donor sites and one C=O acceptor site. nih.gov This property is extensively exploited in supramolecular chemistry to construct well-ordered, non-covalent assemblies. aalto.fiworktribe.com

Urea derivatives have been designed as low-molecular-weight gelators (LMWGs) that self-assemble in various solvents to form extensive fibrous networks, resulting in supramolecular gels. nih.gov The self-assembly process is driven by the formation of hydrogen-bonded tapes between urea molecules. researchgate.net These materials have applications as substrates for electrophoresis. nih.gov The predictable self-assembly of urea can also be used to create sacrificial templates to introduce porosity into biomaterials, demonstrating precise control over material architecture. researchgate.net

Functional Materials Development (e.g., smart materials, polymers)

In polymer science, the carbamate linkage is the basis for polyurethanes, a major class of industrial polymers. nih.gov Beyond this, the incorporation of urea functionalities into polymer chains is a key strategy for creating functional and "smart" materials. The reversible nature of the hydrogen bonds between urea groups can impart self-healing properties to materials. aalto.fi When a material is damaged, broken hydrogen bonds can reform upon heating or other stimuli, restoring the material's integrity.

Furthermore, supramolecular assemblies formed from urea can serve as precursors to functional materials. For example, wrinkled porous graphitic carbon nitride nanosheets, which have applications in visible-light photocatalysis, can be synthesized using a urea-induced supramolecular self-assembly strategy. rsc.org In this process, urea acts as both a reactant and a templating agent to create a porous, high-surface-area material. rsc.org

Development of Novel Chemical Probes and Ligands for Biological Systems

The ability of the carbamide group to engage in specific hydrogen-bonding interactions makes it an exceptional pharmacophore in drug design. nih.govacs.org It acts as a versatile molecular scaffold for developing ligands that bind to biological targets like enzymes and receptors with high affinity and specificity. nih.gov

A prominent example is a methylene (B1212753) urea derivative designated as compound 20 , which was identified as a potent inhibitor of Cyclophilin D (CypD). nih.gov This compound was developed by merging structural features from two initial fragment hits, with the urea linker playing a critical role in achieving high binding affinity. The measured IC₅₀ value for this derivative was 190 nM. nih.gov Cyclophilins are important therapeutic targets for a range of diseases, including viral infections and inflammatory disorders. researchgate.net

Similarly, a distinct urea derivative, also labeled 20 in a different study, was synthesized as part of a library of potential anti-HIV agents. acs.org This compound was designed as an inhibitor of human cyclophilin A (CypA), an enzyme that plays a role in HIV-1 replication. researchgate.net The molecular recognition between the urea moiety of the ligand and the amino acid residues in the active site of the target protein is crucial for its inhibitory activity. nih.gov These examples show how the carbamide scaffold is instrumental in creating potent and selective ligands for modulating biological systems.

Table 3: Biological Activity of Selected Carbamide/Urea Derivatives
Compound DesignationBiological TargetReported ActivityPotency (IC₅₀ / K_D)Therapeutic AreaReference
Methylene urea derivative 20 Cyclophilin D (CypD)Inhibition of PPIase activity190 nM (IC₅₀) / 180 nM (K_D)Anti-inflammatory, Neuroprotection nih.gov
Urea derivative 20 Human Cyclophilin A (CypA)Inhibition, Anti-HIV activityNot specified in snippetAnti-viral (HIV) acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.